1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene
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Overview
Description
Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, the bromophenyl group could participate in coupling reactions . The nitro group might be reduced to an amino group under certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromophenyl group might increase its molecular weight and potentially its boiling point .Scientific Research Applications
Kinetics and Mechanism Studies
- Reaction Kinetics and Mechanism : The study of kinetics and mechanisms of reactions involving similar sulfonyl and nitrophenyl groups has been significant in understanding chemical reactivity and designing synthesis processes. For example, Jarczewski, Schroeder, and Dworniczak (1986) investigated the kinetics of reactions involving trifluoro and nitrophenyl ethane compounds, revealing complex mechanisms and the influence of solvents and amines on reaction rates and pathways (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthetic Applications
- Heterocyclic Compound Synthesis : The synthesis of heterocyclic systems through condensation and cyclization reactions represents a key area of research. Santo et al. (1998) demonstrated the synthesis of pyrrole-annulated benzothiazepine derivatives, a process that could be analogous to reactions involving similar sulfonyl and aminoethene structures (Santo, Costi, Massa, & Artico, 1998).
Sensing and Detection
- Fluorescent pH Sensors : The development of fluorescent sensors based on heteroatom-containing luminogens, as studied by Yang et al. (2013), showcases the application of complex molecules in detecting pH changes. This research underlines the potential of using multifunctional compounds for environmental and biological sensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
Mechanism of Action
Target of Action
The primary targets of a compound like “1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene” would likely be specific proteins or enzymes in the body. These targets are usually identified through a combination of computational modeling and experimental studies .
Mode of Action
The compound might interact with its targets by binding to specific sites on the protein or enzyme. This could result in changes to the target’s structure or function, potentially inhibiting its activity or altering its behavior .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could influence how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Future Directions
Properties
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O4S/c15-10-1-3-11(4-2-10)26(24,25)13(21(22)23)8-20-12-7-9(5-6-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHBARAAOUFBB-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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